Avutometinib

Content Navigation

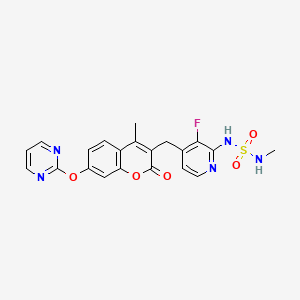

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Key Quantitative Data from Preclinical and Clinical Studies

The following tables summarize critical quantitative findings that demonstrate the pharmacodynamic, pharmacokinetic, and efficacy profile of avutometinib, particularly in combination with the FAK inhibitor defactinib.

Table 1: Pharmacodynamic & Efficacy Data

| Measurement Context | Key Finding | Value | Citation |

|---|---|---|---|

| Tumor Response (LGSOC) | Confirmed Objective Response Rate (ORR) | 45% (13/29 patients) | [1] |

| Tumor Response (LGSOC) | Objective Response Rate (ORR) | 42.3% (11/26 patients) | [2] |

| Tumor Response (LGSOC) | Patients with Tumor Shrinkage | 86% (25/29 patients) | [1] |

| Treatment Duration (LGSOC) | Median Progression-Free Survival (PFS) | 20.1 months | [2] |

| In-vitro Potency | Reduced cell proliferation at concentrations ≥ | 625 nM | [1] |

Table 2: Clinical Pharmacokinetics at RP2D Data from the FRAME trial (this compound 3.2 mg twice weekly + defactinib) for a 28-day cycle [2].

| Drug | Geometric Mean AUC | Geometric Mean Cmax (ng/mL) |

|---|---|---|

| This compound | 11,463 h·ng⁻¹·mL⁻¹ (CV 37%) | 342 (CV 34%) |

| Defactinib | 2,099 h·ng⁻¹·mL⁻¹ (CV 102%) | 273 (CV 80%) |

Abbreviations: AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; CV: Coefficient of variation.

Rationale for Combination with FAK Inhibition

Research has established a strong mechanistic rationale for combining this compound with a FAK inhibitor like defactinib to overcome resistance:

- Adaptive Resistance Mechanism: Inhibition of the MAPK pathway with this compound can activate a RhoA-FAK-AKT signaling loop as a compensatory survival mechanism in cancer cells [3].

- Synergistic Apoptosis: Combined FAK and RAF/MEK inhibition leads to synergistic induction of apoptosis in preclinical models, including those resistant to BRAF/MEK inhibitor therapy [3] [1].

- Efficacy in Resistant Tumors: This combination has shown promise in overcoming resistance to both targeted therapies and immunotherapy in aggressive cancers like BRAF V600E melanoma [3] [1].

Experimental Workflow for Key Preclinical Studies

The diagram below outlines a generalized experimental workflow used in key studies to validate the efficacy of the this compound and defactinib combination.

Generalized preclinical workflow to assess this compound ± defactinib efficacy and mechanism.

Recommended Phase 2 Dose (RP2D) and Clinical Status

Based on the phase 1 FRAME trial (NCT03875820), the recommended phase 2 dose and schedule for a 28-day cycle is [2]:

- This compound:

3.2 mgorally once a day, twice weekly (e.g., Monday/Thursday). - Defactinib:

200 mgorally twice a day, seven days a week. - Schedule: Both drugs are administered on a

3 weeks 'on' / 1 week 'off'basis.

This combination is under regulatory incentives (Breakthrough Therapy Designation and Orphan Drug Designation) for recurrent low-grade serous ovarian cancer (LGSOC) [4] [1]. The confirmatory phase 3 RAMP 301 trial (NCT06072781) is ongoing, and a New Drug Application (NDA) for accelerated approval was anticipated in the first half of 2024 [4].

References

- 1. Combined inhibition of focal adhesion kinase and RAF/MEK ... [pmc.ncbi.nlm.nih.gov]

- 2. Defactinib with this compound in patients with solid tumors [nature.com]

- 3. FAK inhibition combined with the RAF-MEK clamp ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Earns FDA Orphan Drug Designation in ... [cancernetwork.com]

Avutometinib defactinib combination preclinical efficacy LGSOC

Molecular Mechanism of Action

The combination simultaneously targets two key signaling nodes to create a more complete and sustained inhibition of cancer-driving pathways.

Rationale for avutometinib and defactinib combination therapy.

- This compound is a RAF/MEK clamp that uniquely inhibits MEK kinase activity while also preventing its reactivation by upstream RAF proteins (ARAF, BRAF, CRAF). This dual action provides a more profound suppression of the MAPK pathway compared to MEK-only inhibitors [1] [2] [3].

- Defactinib is a FAK inhibitor. When the MAPK pathway is blocked by this compound, cancer cells often activate FAK as a compensatory survival mechanism. Defactinib blocks this resistance pathway, enhancing the antitumor effect and preventing escape [2] [4].

Preclinical Evidence and Experimental Models

Key preclinical studies established the foundation for clinical translation.

In Vitro and In Vivo Efficacy

| Model System | Experimental Findings | Significance |

|---|

| Endometrioid Endometrial Cancer (EAC) Cell Lines [5] | • Combination showed superior in vitro cytotoxicity vs. single agents. • Western blot: Decreased p-FAK, p-MEK, p-ERK. | Demonstrated mechanistic proof of dual pathway inhibition. | | UTE10 Xenograft Mouse Model [5] | • Superior tumor growth inhibition in vivo (starting Day 9; p < 0.02). | Validated efficacy in a live organism; supported clinical potential. |

Detailed Experimental Protocols

- Cell Viability/Cytotoxicity Assays: Preclinical studies used assays to measure cell death or proliferation after drug exposure. Primary EAC cell lines were treated with this compound and defactinib, both as single agents and in combination. The combination resulted in greater reduction of cell viability, demonstrating synergistic effects [5].

- Mechanistic Western Blot Analyses: Researchers analyzed protein lysates from treated cells to assess target engagement. They observed decreased levels of phosphorylated FAK (p-FAK), phosphorylated MEK (p-MEK), and phosphorylated ERK (p-ERK) following treatment with the combination, confirming successful blockade of the intended pathways [5].

- In Vivo Xenograft Studies: Mice engrafted with human cancer cells (UTE10 line) were treated with vehicle, this compound alone, a FAK inhibitor (VS-4718) alone, or the combination. Tumor volume was measured over time. The this compound/FAK inhibitor combination showed statistically significant superior tumor growth inhibition compared to all other groups [5].

Preclinical validation workflow for this compound and defactinib.

Clinical Translation and Efficacy

The strong preclinical rationale led to successful clinical trials, with key efficacy data summarized below.

| Trial / Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |

|---|---|---|

| RAMP-201 (FDA basis): KRAS-mutated LGSOC (N=57) [6] [7] | 44% (95% CI: 31, 58) | Not fully mature; DOR range: 3.3 to 31.1+ months [6] |

| FRAME Trial: All LGSOC (N=26) [1] [3] | 42.3% (95% CI: 23.4, 63.1) | 20.1 months (95% CI: 11.2, 43.9) [1] [3] |

| FRAME Trial: KRAS-mutated LGSOC (N=12) [2] [3] | 58.3% (7/12) | 30.8 months [2] |

| FRAME Trial: KRAS wild-type LGSOC (N=12) [2] [3] | 33.3% (4/12) | 8.9 months [2] |

Clinical Development and Regulatory Status

The transition from preclinical research to an approved medicine was facilitated by strategic clinical trial design and regulatory designations.

- Key Clinical Trials: The FRAME trial (NCT03875820) was the first-in-human phase 1 study that established the recommended Phase 2 dose and schedule (this compound 3.2 mg twice weekly + defactinib 200 mg twice daily, 3 weeks on/1 week off) and demonstrated initial compelling efficacy in LGSOC [1] [3]. The RAMP-201 trial (NCT04625270) was the pivotal Phase 2 study that served as the basis for FDA approval [6] [7].

- FDA Approval: On May 8, 2025, the FDA granted accelerated approval to the combination (marketed as Avmapki Fakzynja Co-pack) for adult patients with KRAS-mutated recurrent LGSOC who have received prior systemic therapy [6] [8] [9].

- Regulatory Designations: The development program was supported by Breakthrough Therapy, Orphan Drug, and Priority Review designations, highlighting the unmet need and the potential of this therapy [6] [2].

This combination exemplifies a successful translation from a rational preclinical hypothesis to a clinically meaningful therapy for a difficult-to-tract cancer.

References

- 1. Defactinib with this compound in patients with solid tumors [pmc.ncbi.nlm.nih.gov]

- 2. Press Release - Verastem, Inc. [investor.verastem.com]

- 3. Defactinib with this compound in patients with solid tumors [nature.com]

- 4. This compound and Defactinib: A Guide to the LGSOC ... [nottheseovaries.org]

- 5. Preclinical evaluation of this compound and defactinib in high ... [pubmed.ncbi.nlm.nih.gov]

- 6. FDA grants accelerated approval to the combination of ... [fda.gov]

- 7. This compound Plus Defactinib in Recurrent Low-Grade ... [ascopost.com]

- 8. FDA Grants Accelerated Approval to Combination ... [ons.org]

- 9. This compound and defactinib (Avmapki Fakzynja Co-pack) [hemonc.org]

Pharmacokinetic & Pharmacodynamic Profile of Avutometinib

The tables below summarize the core quantitative pharmacokinetic data and the observed pharmacodynamic effects of avutometinib from the phase 1 FRAME trial and prescribing information.

Table 1: Key Pharmacokinetic Parameters of this compound and Defactinib (at RP2D) [1]

| Parameter | This compound (Geometric Mean) | Defactinib (Geometric Mean) |

|---|---|---|

| Cmax | 342 ng/mL (CV 34%) | 273 ng/mL (CV 80%) |

| AUC | 11,463 h·ng/mL (CV 37%) | 2,099 h·ng/mL (CV 102%) |

| Tmax (Median) | ~2 hours (fasted) [2] | Information not specified in search results |

| Effect of High-Fat Meal | Cmax ↓ 29%; no significant change in AUC [2] | Information not specified in search results |

| Apparent Clearance (CL/F) | 0.3 L/h [2] | Information not specified in search results |

| Volume of Distribution (Vz/F) | 25 L [2] | Information not specified in search results |

| Protein Binding | >99% in vitro [2] | Information not specified in search results |

| Half-life | ~51 hours [2] | Information not specified in search results |

| Primary Metabolizing Enzyme | CYP3A4 [2] | Information not specified in search results |

| Excretion | Feces: 39% (9.5% unchanged) Urine: 52% (3.2% unchanged) [2] | Information not specified in search results |

Table 2: Key Pharmacodynamic and Clinical Findings [1]

| Aspect | Observations / Findings |

|---|---|

| Mechanism of Action | Dual RAF/MEK clamp. Inhibits MEK kinase activity and induces inactive RAF-MEK complexes, preventing MEK phosphorylation by ARAF, BRAF, and CRAF. [1] [3] [2] |

| Key PD Markers | Reductions in phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and phosphorylated FAK (p-FAK) in tumor biopsies post-treatment. [1] |

| Rationale for Combination | FAK activation is a known resistance mechanism to RAF/MEK inhibition. Defactinib (FAK inhibitor) blocks this pathway, enhancing anti-tumor response. [3] [2] |

| Proof of Concept (LGSOC) | Objective Response Rate (ORR): 42.3% (11/26 patients). Median Progression-Free Survival (PFS): 20.1 months. [1] |

| Recommended Phase 2 Dose (RP2D) | This compound: 3.2 mg orally, twice weekly (e.g., Mon/Thu). Defactinib: 200 mg orally, twice daily. Schedule: Both drugs administered 3 weeks on, 1 week off in a 28-day cycle. [1] |

Experimental Protocols & Methodologies

The primary source for the PK/PD data is the phase 1 FRAME trial (NCT03875820) [1] [4].

- Trial Design: This was a first-in-human, open-label trial featuring a modified 3 + 3 dose escalation design, followed by dose expansion cohorts in specific solid tumors, including LGSOC [1].

- PK Sampling and Analysis: Intensive blood sampling for pharmacokinetic analysis was performed on cycle 1, day 8 or day 15, over a 48-hour period following this compound administration. Key parameters like maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) were calculated from this data [1].

- PD Biomarker Assessment: To demonstrate target engagement, paired tumor biopsies were collected from a subset of patients at three time points:

- Pre-treatment (baseline).

- After a single run-in dose of this compound.

- After a subsequent dose of the this compound and defactinib combination. The biopsies were analyzed for changes in levels of key pathway proteins, including p-MEK, p-ERK, and p-FAK, using validated laboratory methods (e.g., immunohistochemistry or similar) [1].

- Food Effect: The effect of food on this compound absorption was assessed in a dedicated study, comparing its pharmacokinetics under fasted and high-fat meal conditions [2].

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental flow described in the research.

This compound's dual mechanism and defactinib's role in blocking resistance.

High-level workflow of the Phase 1 FRAME trial leading to PK/PD data.

Conclusion

The combination of this compound and defactinib represents a mechanistically rational approach to targeting the RAS/MAPK pathway. Its pharmacokinetic profile supports an intermittent dosing schedule, which was crucial for managing chronic toxicity while maintaining efficacy [1]. The compelling clinical activity observed in LGSOC, a cancer historically resistant to chemotherapy, underscores the success of this PK/PD-driven development strategy [1] [5] [3].

References

- 1. Defactinib with this compound in patients with solid tumors [nature.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Verastem Oncology Announces FDA Acceptance and Priority ... [investor.verastem.com]

- 4. Defactinib with this compound in patients with solid tumors [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Defactinib: First Approval [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action and Pathway Inhibition

Avutometinib's unique mechanism and synergistic combination with defactinib enable more profound and durable pathway suppression compared to single-agent inhibitors.

This compound inhibits RAF/MEK interaction and kinase activity, while defactinib blocks FAK-mediated resistance.

- Unique Dual Mechanism: Unlike MEK-only inhibitors, this compound acts as a "RAF/MEK clamp." It inhibits MEK kinase activity and simultaneously induces the formation of inactive complexes between MEK and ARAF, BRAF, and CRAF. This prevents RAF-mediated reactivation of MEK, a common resistance mechanism with MEK-only inhibitors [1] [2] [3].

- Overcoming Adaptive Resistance: MAPK pathway inhibition by this compound leads to compensatory activation of Focal Adhesion Kinase (FAK), a key adaptive resistance mechanism. Defactinib, an oral FAK inhibitor, blocks this escape route. Preclinical models show the combination more deeply suppresses MAPK signaling and also inhibits PI3K and YAP/TEAD resistance pathways [1] [3].

- Synergistic Efficacy: In a patient-derived LGSOC xenograft model, adding defactinib to this compound augmented tumor regression compared to this compound alone [1].

Clinical Trial Data and Efficacy

The this compound and defactinib combination demonstrates clinically meaningful efficacy, particularly in recurrent LGSOC.

Table 1: Efficacy of this compound + Defactinib in Recurrent LGSOC (Phase 2 RAMP 201 Trial) [4]

| Efficacy Parameter | All Patients (n=115) | KRAS-Mutant Cohort | KRAS Wild-Type Cohort |

|---|---|---|---|

| Confirmed Objective Response Rate (ORR) | 31% | 44% | 17% |

| Median Duration of Response (DOR) | 31.1 months | Not specified | Not specified |

| Median Progression-Free Survival (PFS) | 12.9 months | 22.0 months | 12.8 months |

Table 2: Efficacy Across Other Tumor Types (Phase 1 FRAME Trial) [5]

| Tumor Type | Patient Number (n) | Objective Response Rate (ORR) |

|---|---|---|

| Low-Grade Serous Ovarian Cancer (LGSOC) | 26 | 42.3% |

| KRAS-mutated NSCLC | 20 | Data not fully specified |

| KRAS-mutated Colorectal Cancer | 10 | Data not fully specified |

| Pancreatic Cancer | 10 | Data not fully specified |

Key Preclinical and Clinical Experimental Protocols

Key experiments elucidating the drug's activity involve standardized in vivo models and clinical trial designs with biomarker analysis.

Protocol 1: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models [1] [3]

- Objective: Evaluate the anti-tumor activity and mechanism of this compound ± defactinib in a patient-derived LGSOC xenograft model.

- Model Establishment: Immunocompromised mice (e.g., NSG) are implanted with fresh patient LGSOC tumor tissue fragments.

- Dosing Groups: Mice are randomized into groups: Vehicle control, this compound monotherapy, defactinib monotherapy, and this compound + defactinib combination.

- Dosing Schedule: this compound is administered orally, typically twice weekly. Defactinib is administered orally, twice daily. Treatment follows a 3-weeks-on/1-week-off cycle.

- Endpoint Measurement:

- Tumor Volume: Measured regularly by calipers. Tumor growth inhibition and regression rates are calculated.

- Biomarker Analysis: At study end, tumors are harvested for Western blot or IHC analysis of key pathway markers: p-MEK, p-ERK (MAPK pathway), and p-FAK, along with PI3K and YAP/TEAD signaling nodes.

Protocol 2: Phase 2 Clinical Trial in Recurrent LGSOC (RAMP 201) [4]

- Study Design: Adaptive, multi-part, phase 2, open-label trial in patients with recurrent, measurable LGSOC after ≥1 prior line of platinum therapy.

- Patient Stratification and Dosing: Patients were stratified by tumor KRAS mutation status and randomized to receive:

- Arm A: this compound monotherapy (4.0 mg orally, twice weekly).

- Arm B: this compound (3.2 mg orally, twice weekly) + defactinib (200 mg orally, twice daily).

- Both regimens are given on a 3-weeks-on/1-week-off schedule in 28-day cycles.

- Primary Endpoint: Objective Response Rate (ORR) by blinded independent central review per RECIST v1.1.

- Key Biomarker Analysis: KRAS mutation status is determined from archival tumor tissue using a validated next-generation sequencing (NGS) or PCR-based test.

Other Investigational Combinations and Future Directions

Research continues to expand the potential of this compound through novel combinations.

- With Pan-RAF Inhibitors: Preclinical data shows combining this compound with a pan-RAF inhibitor (exarafenib or belvarafenib) leads to strong tumor regressions in NRAS- and BRAF-driven models, corresponding with nearly complete shutdown of MAPK pathway signaling [1] [3].

- With KRAS G12C Inhibitors: Verastem has a clinical collaboration with Amgen to evaluate the triplet combination of this compound, defactinib, and sotorasib (LUMAKRAS) in KRAS G12C-mutant NSCLC (RAMP 203 trial) [1] [3].

- In Other RAS/MAPK-Driven Tumors: RAMP 205 trial is evaluating the combination with gemcitabine/nab-paclitaxel in frontline metastatic pancreatic cancer [1].

Conclusion for Researchers

The data on this compound and defactinib provides a compelling case for vertical pathway inhibition as a strategy to overcome the resistance commonly seen with single-agent targeted therapies. The recent clinical successes have established a strong foundation, and the ongoing exploration of combinations with pan-RAF and other targeted agents represents a logical and promising direction for potentially expanding the treatment options for a wider range of RAS/MAPK-driven cancers [1] [4] [3].

References

- 1. Verastem Oncology Announces Multiple Presentations... - BioSpace [biospace.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Press Release - Verastem, Inc. [investor.verastem.com]

- 4. Efficacy and Safety of this compound ± Defactinib in Recurrent ... [pmc.ncbi.nlm.nih.gov]

- 5. Defactinib with this compound in patients with solid tumors [nature.com]

Comprehensive Technical Review: Avutometinib and Defactinib in KRAS-Mutated Low-Grade Serous Ovarian Cancer

Executive Summary

The avutometinib and defactinib combination represents a significant advancement in the treatment of KRAS-mutated low-grade serous ovarian cancer (LGSOC), receiving FDA accelerated approval in May 2025 based on compelling Phase 2 trial data. This novel therapeutic approach employs a dual-pathway inhibition strategy targeting both MEK/RAF and FAK pathways to overcome the limitations of conventional chemotherapy in this rare ovarian cancer subtype. The RAMP-201 trial demonstrated an objective response rate of 44% in KRAS-mutated recurrent LGSOC patients who had received at least one prior systemic therapy. This review provides a comprehensive technical analysis of the molecular mechanisms, clinical evidence, and future directions for this targeted therapy, offering drug development professionals and researchers insights into its scientific rationale and clinical application.

Disease Background and Unmet Need

Low-Grade Serous Ovarian Cancer (LGSOC)

Low-grade serous ovarian cancer (LGSOC) constitutes less than 10% of all ovarian cancer cases and represents a distinct entity from its high-grade counterpart, with unique clinical behavior, molecular features, and treatment responses [1]. This malignancy typically affects younger women, with a median age at diagnosis of approximately 55 years, and a significant proportion are diagnosed in their 20s or 30s [1]. While LGSOC is characterized by slower progression and longer patient survival compared to high-grade serous ovarian cancer, it demonstrates notably reduced sensitivity to conventional chemotherapy, with response rates of less than 5-23% [1] [2]. This intrinsic chemoresistance underscores the critical need for targeted therapeutic approaches that address the specific molecular drivers of LGSOC.

KRAS Mutations in LGSOC

KRAS mutations represent a key molecular driver in approximately one-third of LGSOC cases [1]. These mutations result in constitutive activation of the MAPK signaling pathway, promoting cellular proliferation and survival. The KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, creates a unique cysteine residue that enables selective targeting by covalent inhibitors [3] [4]. For decades, KRAS was considered "undruggable" due to its smooth surface topography and picomolar affinity for GTP, presenting significant challenges for direct therapeutic targeting [3] [5]. The development of agents that effectively inhibit KRAS signaling represents a milestone in cancer therapeutics and has particular relevance for LGSOC patients with KRAS mutations.

Clinical Trial Evidence and Efficacy Data

Phase 2 RAMP-201 Trial Results

The accelerated FDA approval of this compound plus defactinib was based primarily on results from the RAMP-201 trial, an open-label, multicenter Phase 2 study involving 57 patients with measurable KRAS-mutated recurrent LGSOC [1] [6]. All participants had received at least one prior systemic therapy, including platinum-based chemotherapy. The trial demonstrated compelling efficacy, with key outcomes detailed in Table 1.

Table 1: Efficacy Outcomes from RAMP-201 Phase 2 Trial

| Parameter | Result | Notes |

|---|---|---|

| Objective Response Rate (ORR) | 44% | In KRAS-mutated patients |

| Duration of Response (DOR) | 3.3-31.1 months | Wide range indicating potential durability |

| Prior Therapy Requirement | ≥1 line of systemic therapy | Including platinum-based regimens |

| Treatment Schedule | 3 weeks on/1 week off | This compound twice weekly + defactinib twice daily |

The 44% objective response rate observed in this trial is particularly noteworthy when compared to the historically low response rates of less than 10% to chemotherapy in this patient population [1] [6]. This represents a significant therapeutic advance for a cancer subtype with limited effective treatment options.

Safety and Tolerability Profile

The this compound and defactinib combination demonstrated a manageable safety profile with predominantly reversible adverse events. The most frequent treatment-emergent adverse events occurring in at least 25% of patients are summarized in Table 2.

Table 2: Common Adverse Events (≥25% Incidence) with this compound + Defactinib

| Category | Specific Adverse Events |

|---|---|

| Laboratory Abnormalities | Increased creatine phosphokinase, increased aspartate aminotransferase, decreased hemoglobin, increased alanine aminotransferase, increased blood bilirubin, increased triglycerides, decreased lymphocyte count, increased alkaline phosphatase, decreased platelet count, decreased neutrophil count |

| Gastrointestinal | Nausea, diarrhea, vomiting, abdominal pain, dyspepsia, stomatitis, constipation |

| General & Musculoskeletal | Fatigue, musculoskeletal pain, edema |

| Dermatological | Rash, dermatitis acneiform, pruritus, dry skin |

| Ocular | Vitreoretinal disorders, visual impairment |

| Other | Dyspnea, cough, urinary tract infection |

The recommended dosing regimen consists of 3.2 mg this compound administered orally twice weekly on days 1 and 4, combined with 200 mg defactinib given orally twice daily, both taken for the first three weeks of each four-week cycle until disease progression or unacceptable toxicity [6]. This intermittent dosing schedule appears to help manage chronic drug exposure and potentially mitigate cumulative toxicities.

Mechanism of Action and Signaling Pathways

Dual Pathway Inhibition Strategy

The this compound and defactinib combination employs a novel dual-mechanism approach that simultaneously targets complementary pathways in KRAS-mutated cancers:

This compound functions as a RAF/MEK clamp that uniquely inhibits both MEK kinase activity and RAF-mediated phosphorylation of MEK. This distinguishes it from conventional MEK-only inhibitors by preventing the compensatory MEK activation that often limits the efficacy of single-agent targeted therapies [7]. By inducing inactive complexes of MEK with ARAF, BRAF, and CRAF, this compound enables more complete and durable suppression of the RAS/MAPK pathway [7].

Defactinib acts as a highly selective inhibitor of focal adhesion kinase (FAK) and the related proline-rich tyrosine kinase-2 (Pyk2). These non-receptor protein tyrosine kinases integrate signals from integrin and growth factor receptors to regulate critical cellular processes including proliferation, survival, migration, and invasion [7]. Importantly, FAK activation has been identified as a key resistance mechanism to RAF and MEK inhibitors, making its concurrent inhibition particularly rational [7].

KRAS Signaling and Inhibitor Mechanism

The molecular mechanism of this combination can be visualized through the following signaling pathway diagram:

Figure 1: Mechanism of this compound and defactinib dual-pathway inhibition in KRAS-mutated LGSOC. This compound (red) stabilizes KRAS in its GDP-bound inactive state while inhibiting MEK signaling. Defactinib (green) concurrently blocks FAK activation to overcome resistance.

The This compound mechanism capitalizes on a critical biochemical property of KRAS G12C mutants - their ability to cycle between active and inactive states despite impaired GTPase activity [3]. Unlike wild-type KRAS, the G12C mutant retains sufficient intrinsic GTPase function to generate a pool of GDP-bound protein that can be selectively targeted [3] [5]. This compound binds covalently to the mutant cysteine residue in the switch-II pocket of GDP-bound KRAS G12C, effectively trapping the oncoprotein in its inactive conformation and preventing reactivation by nucleotide exchange factors [3]. This mechanism represents a paradigm shift in KRAS targeting, moving from conventional occupancy-based inhibition to a conformational trapping approach.

Resistance Mechanisms and Overcoming Treatment Limitations

Adaptive Resistance to KRAS Inhibition

Despite the promising efficacy of this compound and defactinib, primary and acquired resistance remain significant challenges in KRAS-mutated cancers. Multiple resistance mechanisms have been identified that limit the durability of response to KRAS-directed therapies:

Bypass signaling activation: Cancer cells rapidly adapt to KRAS G12C inhibition through feedback activation of receptor tyrosine kinases (RTKs) and wild-type RAS isoforms (NRAS, HRAS), leading to MAPK pathway reactivation within 24-48 hours of treatment [8] [9]. This adaptive resistance is mediated through multiple mechanisms, including increased RTK expression and activation of alternative signaling nodes such as SHP2, SOS1, and PI3K/AKT/mTOR pathways [8] [10].

Genomic co-alterations: Baseline mutations in genes such as KEAP1, SMARCA4, and CDKN2A are associated with inferior outcomes to KRAS G12C inhibition in NSCLC, and similar patterns may exist in LGSOC [8] [4]. Additionally, acquired resistance mutations can emerge during treatment, including secondary KRAS mutations (G12D/R/V/W, G13D, Q61H, etc.), amplifications of KRAS or MET, and activating mutations in parallel pathways (NRAS, BRAF, MAP2K1, RET) [8].

FAK-mediated resistance: Focal adhesion kinase activation serves as a key resistance pathway to MEK inhibition in KRAS-mutated cancers. FAK hyperactivation promotes cell survival through both MAPK-independent mechanisms and by reactivating the MAPK pathway through RAF phosphorylation [7]. This provides the strong rationale for combining defactinib with this compound to preemptively block this escape route.

Vertical Pathway Inhibition Strategies

The problem of adaptive resistance has led to the development of vertical inhibition strategies that simultaneously target multiple nodes in the RAS/MAPK pathway. The conceptual framework for this approach is illustrated below:

Figure 2: Vertical pathway inhibition strategy to overcome adaptive resistance. Simultaneous targeting of multiple nodes (SHP2, KRAS G12C, MEK, FAK) prevents feedback reactivation and compensatory signaling that limit efficacy of monotherapies.

The RAMP 203 trial is currently evaluating this vertical inhibition approach by combining this compound with the KRAS G12C inhibitor sotorasib, with or without defactinib, in patients with KRAS G12C-mutant non-small cell lung cancer [7]. Early data from this trial shows promising antitumor activity even in patients previously treated with KRAS G12C inhibitors, supporting the potential of this strategy to overcome resistance [7]. The triplet combination of this compound, sotorasib, and defactinib represents one of the most comprehensive vertical inhibition approaches currently in clinical development.

Future Directions and Research Opportunities

Confirmatory Trials and Expanded Indications

The accelerated approval of this compound plus defactinib is contingent upon verification of clinical benefit in the confirmatory RAMP 301 trial (GOG-3097/ENGOT-ov81/GTG-UK/RAMP 301), a global randomized Phase 3 study currently ongoing [1] [6]. This trial will further evaluate the combination in patients with recurrent LGSOC, including those without KRAS mutations, as the Phase 2 RAMP-201 trial demonstrated responses in both KRAS-mutant and wild-type populations, though at lower rates in the latter group [1]. Beyond LGSOC, research is expanding to investigate this combination in other KRAS-mutated solid tumors, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma through the RAMP 203 and RAMP 204 trials [7].

Novel Combination Strategies

Several promising combination approaches are emerging to enhance the efficacy and durability of response to this compound-based regimens:

Immunotherapy combinations: Preclinical evidence suggests that KRAS G12C inhibition enhances immune surveillance by modifying the tumor microenvironment, potentially creating synergistic effects with immune checkpoint inhibitors [4]. However, the efficacy of such combinations may be influenced by co-mutations such as STK11, which are associated with reduced sensitivity to immunotherapy in KRAS-mutant tumors [4].

SHP2 inhibitor combinations: As illustrated in Figure 2, SHP2 inhibitors prevent RTK-mediated reactivation of wild-type RAS, potentially enhancing and prolonging the response to KRAS G12C inhibitors [9]. Early preclinical data demonstrates that co-targeting SHP2 and KRAS G12C induces more durable ERK inhibition and enhanced antitumor activity compared to either agent alone [9].

Next-generation KRAS inhibitors: Novel KRAS G12C inhibitors with alternative mechanisms are in development, including RAS(ON) inhibitors such as RMC-6291, which forms a inhibitory complex with cyclophilin A to target the active GTP-bound state of KRAS G12C [8] [10]. Additionally, dual ON/OFF inhibitors like FMC-376 show promise in overcoming resistance to first-generation KRAS G12C (OFF) inhibitors [8].

Conclusion

The approval of this compound plus defactinib represents a transformative advancement in the management of KRAS-mutated low-grade serous ovarian cancer, offering a novel dual-mechanism approach that addresses key resistance pathways. The 44% objective response rate observed in the RAMP-201 trial is particularly impressive in this historically chemotherapy-resistant malignancy. The unique mechanism of this compound as a RAF/MEK clamp, combined with defactinib's inhibition of FAK-mediated resistance, provides a comprehensive pathway suppression strategy that has demonstrated meaningful clinical efficacy.

For researchers and drug development professionals, this combination exemplifies the potential of rational targeted therapy combinations based on deep understanding of resistance mechanisms. The ongoing development of vertical inhibition strategies incorporating SHP2 inhibitors, immunotherapy agents, and next-generation KRAS inhibitors promises to further improve outcomes for patients with KRAS-mutated cancers. As confirmatory trials progress and research expands into novel combinations, this compound and defactinib represent a pioneering approach that may establish a new standard of care for LGSOC and potentially other RAS/MAPK-driven malignancies.

References

- 1. FDA Approves this compound-Defactinib Combination for Treating... [mskcc.org]

- 2. Frontiers | Advanced low ... grade serous ovarian cancer [frontiersin.org]

- 3. Targeting KRAS G12C: from inhibitory mechanism to ... [pmc.ncbi.nlm.nih.gov]

- 4. KRAS G12C Inhibition in Solid Tumors [mdpi.com]

- 5. The current landscape of using direct inhibitors to target ... [pmc.ncbi.nlm.nih.gov]

- 6. FDA Approves Novel Treatment for KRAS -Mutated Ovarian Cancer [medscape.com]

- 7. Verastem Oncology Provides a Clinical Update for RAMP 203 ... [investor.verastem.com]

- 8. KRAS G12C inhibitor combination therapies [pmc.ncbi.nlm.nih.gov]

- 9. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical... [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | KRAS inhibitor combination therapies: current... G 12 C [frontiersin.org]

Core Mechanism: RAF-MEK Clamp Formation

The diagram below illustrates how avutometinib simultaneously inhibits MEK and blocks RAF-mediated MEK phosphorylation by forming a stable, inactive complex.

Quantitative Biochemical Profiling

The table below summarizes the inhibitory concentration (IC50) values of this compound against its key kinase targets, demonstrating its potent dual activity [1].

| Target | IC50 (nM) | Experimental Context |

|---|---|---|

| BRAF V600E | 8.2 | Cell-free assay [1] |

| BRAF | 19 | Cell-free assay [1] |

| CRAF | 56 | Cell-free assay [1] |

| MEK1 | 160 | Cell-free assay [1] |

Experimental Evidence from Cellular Models

This compound's mechanism is validated in cellular studies, which show effective disruption of MAPK signaling.

| Cell Line | Genetic Background | Experimental Observation | Citation |

|---|---|---|---|

| HCT116 | KRAS-mutant colorectal cancer | Significant reduction in phospho-MEK (p-MEK) and phospho-ERK (p-ERK) levels [1]. | [1] |

| PANC1, A549 | Various solid tumors | Reduction in p-ERK1/2 levels after 1-hour treatment at 10 µM, confirmed by Western blot [1]. | [1] |

| SK-MEL-2 | NRAS-mutant melanoma | suppression of tumor growth in xenograft models [1]. | [1] |

Therapeutic Rationale and Clinical Translation

The RAF-MEK clamp mechanism provides a more complete and durable suppression of the MAPK pathway compared to standard MEK-only inhibitors. By preventing RAF from phosphorylating MEK, this compound avoids the compensatory pathway reactivation that can limit the efficacy of other inhibitors [2]. This mechanistic advantage is leveraged clinically through intermittent dosing to improve tolerability while maintaining efficacy [3].

Preclinical and clinical data show that FAK inhibition with defactinib can synergize with this compound to overcome resistance in various cancers, including low-grade serous ovarian cancer, BRAF V600E melanoma, and others [3] [2] [4].

Detailed Experimental Protocols

For researchers aiming to validate the mechanism, here are key methodologies from the literature.

1. Kinase Assay for RAF/MEK Inhibition

- Objective: Measure inhibition of CRAF, BRAF, and BRAF V600E enzymes.

- Method:

- Phosphorylation of inactive K97R MEK1 by recombinant RAF proteins is quantified.

- Detection uses a Europium-anti-MEK1/2 antibody and SureLight allophycocyanine-anti-6his antibody.

- Readout is Time-Resolved Fluorescence.

- MEK1 Inhibition Assay:

- A coupled assay with active MEK1 and unactive ERK2.

- Phosphorylation of a fluorescent-labeled peptide substrate is quantified using the IMAP FP Screening Express Kit [1].

2. Cellular Target Engagement (Western Blot)

- Objective: Confirm reduction of pathway signaling outputs in cells.

- Method:

- Treat cells with this compound (e.g., 10 µM for 1 hour).

- Lyse cells and perform Western blot analysis.

- Key Biomarkers: Phospho-ERK, total ERK, Phospho-MEK, total MEK.

- A decrease in p-ERK and p-MEK levels indicates successful target engagement [1].

3. Cell Proliferation/Viability Assay (Cell Counting Kit-8)

- Objective: Determine the anti-proliferative effect of this compound.

- Method:

- Seed cells in plates and treat with a concentration gradient of this compound for 72 hours.

- Add WST-8 reagent from the kit and incubate for 2-4 hours.

- Measure absorbance at 450 nm using a plate reader. Cell viability is proportional to the signal intensity [1].

References

- 1. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Combined inhibition of focal adhesion kinase and RAF/MEK ... [pmc.ncbi.nlm.nih.gov]

- 3. Defactinib with this compound in patients with solid tumors [nature.com]

- 4. FAK inhibition combined with the RAF-MEK clamp ... - PubMed [pubmed.ncbi.nlm.nih.gov]

Avutometinib defactinib synergistic effect

Mechanism of Action & Signaling Pathway

The synergy arises from targeting two interconnected processes crucial for cancer growth and survival. The diagram below illustrates the signaling pathway and drug targets.

This dual-mechanism approach is particularly effective in tumors with mutations in the RAS/MAPK pathway, such as those involving KRAS [1] [2]. By co-targeting the primary driver pathway and a key resistance mechanism, the combination promotes more profound and durable tumor regression.

Key Preclinical & Clinical Evidence

The synergistic effect is supported by both preclinical data and clinical trials across multiple cancer types.

Preclinical Models (Endometrial Cancer)

A 2024 study provided clear in vitro and in vivo evidence of synergy [3]:

- Methodology: Five primary uterine endometrioid cancer (EAC) cell lines were characterized via whole-exome sequencing. The study used:

- Cell Viability Assays: Cells treated with this compound and defactinib as single agents and in combination to determine IC₅₀ and synergy (assessed with CompuSyn software).

- Western Blot Analysis: Evaluated phosphorylation levels of key proteins (p-FAK, p-MEK, p-ERK) after 1-hour exposure to drugs.

- In Vivo Xenograft Models: UTE10 engrafted mice treated with vehicle, this compound, VS-4718 (a surrogate for defactinib), or the combination.

- Findings: The combination demonstrated superior tumor growth inhibition compared to single agents, with statistically significant differences starting at Day 9.

Clinical Trial Data

The synergy translates to meaningful clinical benefits, as shown in the table below.

| Cancer Type | Trial (Phase) | Key Efficacy Endpoints | Reported Results |

|---|---|---|---|

| LGSOC (KRAS-mutated recurrent) | RAMP-201 (Phase 2) [4] | Confirmed Overall Response Rate (ORR) | 44% (95% CI: 31, 58) |

| Duration of Response (DOR) | Range: 3.3 to 31.1+ months | ||

| LGSOC (across KRAS status) | FRAME (Phase 1) [1] | ORR / Median PFS | 42.3% / 20.1 months |

| LGSOC (KRAS-mutated only) | FRAME (Phase 1) [1] | ORR / Median PFS | 58.3% / 30.8 months |

| Metastatic Pancreatic Ductal Adenocarcinoma (PDAC) | RAMP 205 (Phase 1b/2a) [5] | ORR at Recommended Phase 2 Dose (RP2D) | 83% (10 of 12 patients, 8 confirmed) |

Experimental Protocols for Synergy Evaluation

For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the key preclinical study [3].

In Vitro Cell Viability and Synergy Assay

- Cell Line Establishment: Primary EAC cell lines were established from fresh patient tumor biopsies under IRB approval and used at low passages (<50).

- Cell Plating: Plate cells at 60,000–150,000 cells/well in 6-well tissue culture plates. Culture in RPMI 1640 media supplemented with 10% FBS and antibiotics.

- Drug Treatment: After 24 hours, treat cells with a range of concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, and 10 µM) of this compound and defactinib as single agents and in combination.

- Incubation & Viability Quantification: Incubate for 72 hours. Harvest all cells, stain with propidium iodide (10 µg/mL), and quantify viable cell count using flow cytometry (e.g., BD FACSCalibur).

- Data Analysis: Plot relative viable cells compared to untreated control. Calculate IC₅₀ values using software (e.g., GraphPad Prism). Quantify drug synergy using dedicated software like CompuSyn.

Western Blot Analysis for Mechanistic Studies

- Cell Treatment: Treat EAC cell lines with control medium, 1 µM this compound, 1 µM defactinib, or the combination for 1 hour.

- Protein Extraction: Lyse cells using a buffer (e.g., 1% Triton X, 0.05% SDS, 100 mM Na₂HPO₄, 150 mM NaCl).

- Gel Electrophoresis & Transfer: Load protein lysate onto 4%–20% pre-cast SDS-polyacrylamide gels. Transfer proteins onto a PVDF membrane.

- Antibody Probing: Probe with primary antibodies against p-FAK, p-MEK, p-ERK, and corresponding total proteins to confirm specific inhibition. Use appropriate secondary antibodies.

- Detection: Develop blots using a chemiluminescence detection system. A successful combination treatment should show a marked decrease in the levels of all three phosphoproteins.

Future Research & Clinical Directions

The this compound-defactinib combination represents a validated synergistic strategy, particularly for RAS/MAPK-driven cancers. Future directions include:

- Confirmatory Trials: The accelerated approval for KRAS-mutated LGSOC is contingent upon verification of clinical benefit in the ongoing confirmatory RAMP-301 phase 3 trial [2] [6].

- Expansion to Other Indications: Active investigation is underway in other solid tumors, including a planned registrational phase 3 trial in frontline metastatic pancreatic cancer (PDAC) [5].

- Biomarker Exploration: While most effective in KRAS-mutated tumors, the combination shows activity in some KRAS wild-type LGSOC, suggesting other biomarkers in the RAS/MAPK pathway may predict response [1] [6].

References

- 1. Press Release - Verastem, Inc. [investor.verastem.com]

- 2. FDA Approves this compound-Defactinib Combination for ... [mskcc.org]

- 3. Preclinical evaluation of this compound and defactinib in high‐grade... [pmc.ncbi.nlm.nih.gov]

- 4. FDA grants accelerated approval to the combination of... | FDA [fda.gov]

- 5. This compound/ Defactinib Combo May Elicit Efficacy in Metastatic PDAC [cancernetwork.com]

- 6. This compound and Defactinib: A Guide to the LGSOC ... [nottheseovaries.org]

Avutometinib defactinib dosing schedule 3 weeks on 1 week off

Clinical Dosing Protocol

The recommended phase 2 dose and schedule for a 28-day cycle is as follows [1]:

| Parameter | Avutometinib | Defactinib |

|---|---|---|

| Dose | 3.2 mg | 200 mg |

| Frequency | Once daily, twice per week (e.g., Monday & Thursday) | Twice daily, every day |

| Schedule in a 28-day cycle | 3 weeks on, 1 week off | 3 weeks on, 1 week off |

| Route | Oral | Oral |

Key Notes on Administration:

- Intermittent this compound Dosing: The twice-weekly dosing of this compound is a key feature developed to improve tolerability while maintaining efficacy. This differs from the continuous daily dosing used for defactinib [1].

- Food Effect: this compound can be taken with or without food. Administration with a high-fat meal does not significantly affect its overall absorption (AUC), though it may slightly lower the peak concentration (Cmax) [2].

- Treatment Cycle: The "3 weeks on, 1 week off" schedule applies to both drugs simultaneously. Patients take both medications according to their respective frequencies for 21 days, followed by a 7-day treatment-free period before starting the next cycle [1].

Safety and Tolerability Profile

Understanding the adverse event profile is crucial for patient management and protocol adherence. The most common treatment-related adverse events from the FRAME trial are summarized below [1]:

| Adverse Event | All Grades (%) | Grade 3-4 (%) |

|---|---|---|

| Rash | 90% | 8% |

| Creatine Phosphokinase (CPK) Elevation | 56% | 9% |

| Aspartate Aminotransferase (AST) Elevation | 43% | 1% |

| Hyperbilirubinemia | 38% | 2% |

| Diarrhea | 38% | 1% |

Management Considerations:

- The dose-limiting toxicities observed during dose escalation were primarily grade 2 rash and other chronic low-grade toxicities, leading to the selection of the lower, recommended phase 2 dose for long-term treatment [1].

- In the RAMP 201 trial, the most frequent grade 3 or higher treatment-related adverse events were CPK elevation (24%), diarrhea (8%), and anemia (5%). Approximately 10% of patients discontinued treatment due to adverse events [3].

Scientific and Mechanistic Rationale

The biological rationale for this combination and its specific dosing schedule is rooted in overcoming the plasticity of intracellular signaling pathways.

Pathway Inhibition Logic

The following diagram illustrates the synergistic mechanism of action of this compound and defactinib.

Mechanism of Action Explained:

- This compound (RAF/MEK Clamp): This agent has a unique dual function. It not only inhibits MEK kinase activity but also acts as a "clamp," inducing the formation of inactive complexes between MEK and RAF proteins (ARAF, BRAF, CRAF). This prevents RAF from phosphorylating and re-activating MEK, leading to more complete and durable suppression of the MAPK pathway compared to MEK-only inhibitors [1] [4].

- Defactinib (FAK Inhibitor): Inhibition of the MAPK pathway can trigger an adaptive resistance mechanism mediated by Focal Adhesion Kinase (FAK) activation [5]. Defactinib blocks this FAK-mediated escape route, thereby enhancing the antitumor effect of this compound and helping to overcome resistance [1].

Clinical Development Workflow

The journey from hypothesis to the established clinical protocol is outlined below.

Trial Context:

- The FRAME trial (NCT03875820) was the first-in-human study that established the recommended phase 2 dose (RP2D) and the "3 weeks on, 1 week off" schedule. It demonstrated promising efficacy, particularly in LGSOC, with an objective response rate (ORR) of 42.3% and a median progression-free survival (PFS) of 20.1 months in LGSOC patients [1] [6].

- The RAMP 201 trial confirmed the efficacy of this regimen in a larger cohort of 115 patients with recurrent LGSOC, reporting a confirmed ORR of 31% and a median PFS of 12.9 months across all patients. The response was more pronounced in patients with KRAS-mutant tumors (ORR 44%) [3].

- The RAMP 301 trial (NCT06072781) is an ongoing phase 3, randomized study comparing the combination against the investigator's choice of treatment in recurrent LGSOC, which is expected to provide confirmatory data [7].

Key Application Notes for Researchers

- Target Population: This dosing protocol is primarily validated in patients with recurrent low-grade serous ovarian cancer (LGSOC), including both KRAS mutant and wild-type tumors [3]. Research is also exploring its utility in other MAPK-driven solid tumors [1] [5].

- Dose Optimization History: The FRAME trial tested higher doses (e.g., this compound 4.0 mg with defactinib 200 mg BID). However, chronic toxicities like rash led to the selection of the lower dose (this compound 3.2 mg) for the RP2D, emphasizing the importance of long-term tolerability for chronic therapy [1].

- Pharmacokinetics (PK): At the RP2D, the geometric mean AUC for this compound was 11,463 h·ng⁻¹·mL⁻¹ (CV 37%) and for defactinib was 2,099 h·ng⁻¹·mL⁻¹ (CV 102%). No obvious drug-drug interaction was noted between the two agents [1].

- Pharmacodynamics (PD): Tumor biopsies confirmed target engagement, showing reductions in phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and phosphorylated FAK (p-FAK) following treatment [1].

References

- 1. Defactinib with this compound in patients with solid tumors [nature.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 [pubmed.ncbi.nlm.nih.gov]

- 4. Verastem Oncology Announces Efficacy and Safety Data of ... [investor.verastem.com]

- 5. Preclinical evaluation of this compound and defactinib in high ... [pmc.ncbi.nlm.nih.gov]

- 6. Defactinib with this compound in patients with solid tumors [pubmed.ncbi.nlm.nih.gov]

- 7. GOG-3097/ENGOT-ov81/GTG-UK/RAMP 301 [pubmed.ncbi.nlm.nih.gov]

Avutometinib 3.2 mg twice weekly defactinib 200 mg twice daily

Application Notes: Drug Combination Profile

The combination of avutometinib (a RAF/MEK clamp) and defactinib (a FAK inhibitor) represents a novel approach to targeting the RAS/MAPK pathway, a key driver in many cancers. The combination is designed to provide a more complete and durable blockade of this pathway by simultaneously inhibiting the primary MEK signaling and the compensatory FAK-mediated resistance mechanism [1] [2].

- Mechanism of Action (MoA): The combination's synergistic mechanism of action is illustrated in the diagram below.

- Recommended Dosage and Administration: The established regimen for a 28-day cycle is this compound 3.2 mg taken orally twice weekly (e.g., on Day 1 and Day 4) and defactinib 200 mg taken orally twice daily. Both drugs are administered on a "3 weeks on, 1 week off" schedule. They should be taken with food and swallowed whole [3] [4] [5].

- Key Clinical Efficacy Data: The table below summarizes the efficacy findings from pivotal clinical trials.

| Cancer Type | Trial (Phase) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Source |

|---|---|---|---|---|---|

| LGSOC | FRAME (1) | All patients (n=26) | 42.3% (11/26) | 20.1 months | [3] |

| LGSOC | FRAME (1) | KRAS-mutated (n=12) | 58.3% (7/12) | 30.8 months | [1] |

| LGSOC | RAMP 201 (2) | KRAS-mutated (n=57) | 44% | Not Reached in DOR* | [4] [6] |

| Metastatic PDAC | RAMP 205 (1b/2) | 1st line, RP2D cohort (n=12) | 83% (10/12) | Data Immature | [7] |

*DOR = Duration of Response; median DOR in RAMP 201 was 31.1 months [6].

Experimental Protocols

For researchers aiming to validate or build upon these findings, the following protocols outline the key in-vitro and clinical trial methodologies.

In-Vitro Combination Study Protocol

This protocol can be used to assess the synergistic effect of this compound and defactinib in cell lines.

- 1. Cell Line Selection and Culture: Select human cancer cell lines relevant to the target indication (e.g., LGSOC, pancreatic ductal adenocarcinoma (PDAC)). Include lines with varying KRAS status (mutant vs. wild-type). Culture cells in recommended medium and maintain in a humidified incubator at 37°C with 5% CO₂ [3].

- 2. Drug Preparation: Prepare stock solutions of this compound and defactinib in DMSO. Generate a series of working concentrations in culture medium, ensuring the final DMSO concentration is non-cytotoxic (e.g., <0.1%) [3].

- 3. Treatment and Assay Setup: Seed cells in 96-well plates. After cell adhesion, treat with a matrix of this compound and defactinib concentrations (e.g., 8x8 combination). Include single-agent treatments and vehicle controls. Each condition should have multiple replicates. Assay cell viability after 72-120 hours using a validated method (e.g., CellTiter-Glo Luminescent Cell Viability Assay) [3].

- 4. Data Analysis: Calculate the percentage of cell growth inhibition for each well relative to vehicle and positive controls. Use software like CalcuSyn to determine the Combination Index (CI) for each drug pair according to the Chou-Talalay method. A CI < 1 indicates synergy [3].

Clinical Trial Dosing and Safety Monitoring Protocol

This protocol is based on the established phase 1/2 FRAME and RAMP 201 trials [3] [6] [5].

- 1. Patient Eligibility and Screening: Key inclusion criteria for LGSOC trials include histologically confirmed, recurrent, measurable LGSOC; presence of KRAS mutation (confirmed by NGS or PCR); and prior systemic therapy. Critical screening assessments include comprehensive ophthalmologic examination, liver function tests (LFTs), CPK level, and complete blood count (CBC) [4] [6] [5].

- 2. Dosing Schedule and Cycle: Administer in 28-day cycles. The recommended phase 2 dose (RP2D) is This compound 3.2 mg orally twice weekly and defactinib 200 mg orally twice daily, both for the first 3 weeks, followed by a 1-week break. Therapy continues until disease progression or unacceptable toxicity [3] [5].

- 3. Dose Modification and Toxicity Management: The table below outlines management for common adverse events (AEs).

| Adverse Event | Grade (CTCAE) | Recommended Action |

|---|---|---|

| Rash | Grade 3 | Withhold until resolves to ≤ Grade 2, then resume at reduced dose. |

| Increased CPK | Grade 4 | Withhold. If improves to ≤ Grade 1 within 3 weeks, resume at reduced dose. |

| Ocular Toxicity | Symptomatic RPE detachment | Withhold; follow with OCT every 2 weeks. Resume at reduced dose upon resolution. |

| Diarrhea | Grade 3 | Withhold until resolves to baseline or Grade 1, then resume at same dose. |

| Hepatotoxicity | Grade 3 (AST/ALT) | Withhold until ≤ Grade 2 or baseline, then resume at reduced dose. |

- 4. Efficacy Assessment: Tumor response should be evaluated by blinded independent central review (BICR) per RECIST v1.1. Conduct tumor imaging (CT or MRI) at baseline and every 8 weeks thereafter [4] [6].

Conclusion and Future Directions

The this compound and defactinib combination is a promising therapeutic strategy for RAS/MAPK-driven cancers. Its novel dual-pathway inhibition mechanism has demonstrated substantial clinical efficacy in KRAS-mutated LGSOC, leading to its recent FDA accelerated approval [4] [1]. Ongoing Phase 3 trials in LGSOC (RAMP-301) and planned registrational studies in metastatic pancreatic cancer will be crucial in confirming these benefits and potentially expanding the therapeutic indications for this combination [6] [7].

References

- 1. Press Release - Verastem, Inc. [investor.verastem.com]

- 2. Verastem Oncology Announces Efficacy and Safety Data of ... [investor.verastem.com]

- 3. with this compound in patients with solid... | Nature Medicine Defactinib [nature.com]

- 4. FDA grants accelerated approval to the combination of ... [fda.gov]

- 5. This compound / Defactinib Guide + Max Dosage ... - Drugs.com Dose [drugs.com]

- 6. Efficacy and Safety of this compound ± Defactinib in Recurrent... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound/Defactinib Combo May Elicit Efficacy in ... [cancernetwork.com]

Avutometinib prophylactic medication rash prevention

Prophylactic Regimen for Rash Management

The following table summarizes the core components of the rash prophylaxis protocol used in the pivotal RAMP 201 trial [1].

| Component | Specific Medication / Product | Purpose |

|---|---|---|

| Topical Corticosteroid | Hydrocortisone cream (1% or 2.5%) | Reduce skin inflammation and itching [1]. |

| Moisturizer | Alcohol-free, fragrance-free moisturizer | Maintain skin hydration and repair skin barrier [1]. |

| Sunscreen | Broad-spectrum sunscreen with SPF ≥30 | Protect against photosensitivity; daily use is critical [2] [3]. |

| Oral Antibiotic | Oral tetracycline (e.g., Doxycycline or Minocycline) | Reduce inflammation and prevent bacterial infection [1]. |

This protocol was administered during the first two cycles of the avutometinib and defactinib combination therapy [1]. Adherence to this regimen is crucial for reducing the incidence and severity of cutaneous toxicity.

Rationale and Mechanistic Insights

The rationale for this prophylactic strategy is based on the mechanism of action of this compound and the pathophysiology of MEK inhibitor-associated rash.

- Targeting MEK Pathway Toxicity: Dermatologic adverse events, including rash and dermatitis acneiform, are common with inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway [4]. By simultaneously inhibiting MEK and preventing its reactivation by RAF, this compound potently suppresses this pathway, leading to high rates of rash (up to 90% in clinical trials, though mostly low-grade) [5]. The prophylaxis directly addresses this predictable on-target toxicity.

- Overcoming FAK-Mediated Resistance: Defactinib, a Focal Adhesion Kinase (FAK) inhibitor, blocks a key adaptive resistance pathway that cancer cells use to survive MAPK inhibition [2] [3]. While this combination enhances anti-tumor efficacy, it does not diminish the dermatologic toxicity driven by the primary MAPK pathway blockade, making prophylaxis equally important.

The diagram below illustrates the signaling pathway targeted by the therapy and the rationale for prophylaxis.

Clinical Workflow for Rash Prevention and Management

The following flowchart outlines the integrated clinical workflow for implementing rash prophylaxis and managing breakthrough events throughout the treatment course.

Clinical Trial Evidence and Management of Breakthrough Rash

The efficacy of the prophylactic regimen is supported by data from the RAMP 201 (ENGOT-ov60/GOG-3052) trial, a phase 2, open-label study in patients with recurrent LGSOC [1] [4].

- High Rash Incidence with Prophylaxis: Despite prophylaxis, about 50% of patients in the combination therapy arm still experienced rash, though the severity was likely mitigated [4]. Most skin reactions were Grade 1 or 2, with only 4% experiencing Grade 3 dermatitis acneiform [4].

- Low Discontinuation Rate: Only 10% of patients discontinued treatment due to any adverse event, indicating that the prophylaxis and subsequent management strategies were generally successful in allowing therapy to continue [1] [4].

For breakthrough rash, management strategies include:

- Topical and Systemic Therapies: For persistent rash, more potent topical steroids or oral therapies may be considered.

- Dose Modifications: For severe or intolerable rash (Grade 3 or higher), protocol-specified dose interruptions, reductions, or discontinuation may be necessary [3].

Discussion for Researchers and Clinicians

The this compound and defactinib prophylactic rash regimen provides a model for managing dermatologic toxicities from targeted cancer therapies.

- Standardization is Key: Implementing a preemptive, multi-drug regimen from cycle 1 is crucial for optimizing patient quality of life and treatment adherence [1].

- Proactive Management Prevents Discontinuation: Effective prophylaxis and management of breakthrough events are critical for maintaining patients on therapy long enough to achieve clinical benefit, as responses can be durable [1].

- A Model for Future Drug Development: This successful approach can be applied to other kinase inhibitors with similar dermatologic toxicity profiles, potentially improving the therapeutic window for future targeted agents.

References

- 1. Efficacy and Safety of this compound ± Defactinib in Recurrent ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Defactinib: A Guide to the LGSOC ... [nottheseovaries.org]

- 3. This compound & Defactinib (Avmapki™ Fakzynja™) [oncolink.org]

- 4. This compound/Defactinib Displays Safety, Efficacy in ... [cancernetwork.com]

- 5. Defactinib with this compound in patients with solid tumors [nature.com]

Avutometinib patient selection KRAS mutation testing

Clinical Profile & Patient Selection

The U.S. Food and Drug Administration (FDA) has granted accelerated approval to the combination of avutometinib and defactinib (Avmapki Fakzynja Co-pack) for adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received at least one prior systemic therapy, which must include a platinum-based regimen [1] [2] [3].

- Mechanism of Action: This combination employs a synergistic, vertical pathway inhibition strategy.

- This compound is a dual RAF/MEK inhibitor. It blocks the key signaling nodes MEK1 and MEK2 in the RAS/MAPK pathway, which is frequently hyperactivated in KRAS-mutated cancers [3].

- Defactinib is a focal adhesion kinase (FAK) inhibitor. It blocks FAK and Pyk2, which are resistance pathways that cancer cells use to escape MEK inhibition. Defactinib re-sensitizes the tumor to this compound, making the combination more effective than either agent alone [3] [4].

The drug interaction can be visualized in the following pathway diagram:

Efficacy Data and Safety Profile

Efficacy was established in the RAMP-201 (ENGOT-ov60/GOG-3052) trial, a phase 2, open-label, multicenter study [1] [4]. The trial included patients with recurrent, measurable LGSOC who had received a median of three prior lines of therapy.

The primary efficacy outcome was Objective Response Rate (ORR) as assessed by a blinded independent review committee using RECIST v1.1. The key efficacy results are summarized in the table below.

| Patient Cohort | Confirmed ORR (95% CI) | Median Duration of Response (Mo) | Median Progression-Free Survival (Mo) |

|---|---|---|---|

| KRAS-Mutant (n=57) | 44% (31% - 58%) [1] | 31.1 [4] | 22.0 [4] |

| KRAS Wild-Type | 17% [4] | Not Reported | 12.8 [4] |

| Overall Population (n=115) | 31% (23% - 41%) [4] | 31.1 [4] | 12.9 [4] |

- Common Adverse Reactions: The most common adverse reactions (occurring in ≥25% of patients) and laboratory abnormalities included increased creatine phosphokinase, nausea, fatigue, increased liver enzymes (AST/ALT), rash, diarrhea, musculoskeletal pain, edema, decreased hemoglobin, and vomiting [1] [3].

- Serious Risks: Key serious risks requiring monitoring include ocular toxicities (visual impairment, vitreoretinal disorders), serious skin toxicities, hepatotoxicity, and rhabdomyolysis [3].

KRAS Mutation Testing Protocol

Patient selection is critically dependent on confirming a KRAS mutation in the tumor tissue. The following protocol outlines the testing workflow.

Detailed Procedural Notes:

- Sample Requirements: Testing in the RAMP-201 trial used prospective local testing of archival or newly obtained tumor tissue samples [1] [2].

- Recommended Methodologies: The FDA documentation and clinical trial data support the use of Next-Generation Sequencing (NGS) or Polymerase Chain Reaction (PCR)-based assays for detecting KRAS mutations [3].

- Mutation Spectrum: Efficacy was observed across various KRAS mutation subtypes, with G12V (53%) and G12D (35%) being the most common in the trial population [3].

Discussion & Future Directions

The accelerated approval of this compound plus defactinib is a paradigm shift for a patient population that has historically had limited and suboptimal treatment options. The 44% ORR in KRAS-mutant patients is substantially higher than the response rates typically seen with chemotherapy (<15%) or hormonal therapy (≈9%) in LGSOC [3] [5].

The observation of a 17% ORR in KRAS wild-type patients suggests the therapy may have utility beyond KRAS-mutated tumors, potentially through other alterations in the RAS/MAPK pathway [4]. The confirmatory Phase 3 RAMP-301 (NCT06072781) trial is ongoing, comparing the combination against the investigator's choice of therapy in patients with recurrent LGSOC, regardless of KRAS status [4].

References

- 1. FDA grants accelerated approval to the combination of ... [fda.gov]

- 2. FDA Approves Doublet for KRAS-Mutated, Recurrent, Low ... [ascopost.com]

- 3. This compound and Defactinib: A Guide to the LGSOC ... [nottheseovaries.org]

- 4. Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Combo Approval Signals “Exciting Time” in ... [cancernetwork.com]

Application Notes: Avutometinib and Defactinib in Recurrent LGSOC

Indication and Mechanism of Action

This combination therapy is indicated for the treatment of adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [1]. Its mechanism provides a more complete blockade of the MAPK pathway, which is frequently dysregulated in LGSOC.

- Avutometinib is a novel RAF/MEK clamp that uniquely inhibits MEK kinase activity while simultaneously blocking RAF-mediated reactivation of the pathway, leading to a more profound and durable suppression of MAPK signaling than traditional MEK inhibitors [2] [1].

- Defactinib is a selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a key mediator of adaptive (or feedback) resistance that is often activated in response to MEK inhibition. By adding defactinib, this compensatory resistance mechanism is targeted, thereby enhancing and sustaining the antitumor effect of this compound [2] [1].

The diagram below illustrates the synergistic mechanism of this combination therapy in blocking the RAS/MAPK pathway and overcoming resistance.

Summary of Clinical Efficacy (Phase 2 RAMP 201 Trial)

The primary analysis of the phase 2 ENGOT-OV60/GOG-3052/RAMP 201 trial demonstrated clinically significant efficacy for the this compound and defactinib combination in 115 patients with recurrent LGSOC [2] [3].

Table 1: Key Efficacy Endpoints from RAMP 201 Trial (Blinded Independent Central Review)

| Endpoint | All Patients (n=115) | KRAS-Mutant Cohort | KRAS Wild-Type Cohort |

|---|---|---|---|

| Confirmed Objective Response Rate (ORR) | 31% (95% CI, 23-41%) | 44% (95% CI, 31-58%) | 17% (95% CI, 8-29%) |

| Complete Response (CR) | 2% | 4% | 0% |

| Median Duration of Response (DOR) | 31.1 months (95% CI, 14.8-31.1) | 31.1 months (95% CI, 14.8-31.1) | 9.2 months (95% CI, 5.5-NE) |

| 6-Month DOR Rate | 81% | 87% | 63% |

| Median Progression-Free Survival (PFS) | 12.9 months (95% CI, 10.9-20.2) | 22.0 months (95% CI, 11.1-36.6) | 12.8 months (95% CI, 7.4-18.4) |

| Tumor Shrinkage (any) | 82% | Not Reported | Not Reported |

Table 2: Efficacy in Key Patient Subgroups (ORR) from RAMP 201 [2] [4]

| Subgroup | Objective Response Rate (ORR) |

|---|---|

| Prior MEK Inhibitor | 24% |

| No Prior MEK Inhibitor | 33% |

| Prior Bevacizumab | 20% |

| No Prior Bevacizumab | 43% |

| 1-3 Prior Lines of Therapy | 37% |

| >3 Prior Lines of Therapy | 24% |

Safety and Tolerability Profile

The safety profile of the combination is considered manageable, with most adverse events (AEs) reversible through dose modifications [2] [4]. The most common treatment-related AEs and laboratory abnormalities are listed below.

Table 3: Common Treatment-Related Adverse Events (AEs) and Laboratory Abnormalities [3] [4] [1]

| Adverse Event | All Grades (%) | Grade ≥3 (%) |

|---|---|---|

| Nausea | 67 | Not Specified |

| Diarrhea | 58 | 8 |

| Peripheral Edema | 53 | Not Specified |

| Rash | 50 | Not Specified |

| Fatigue | 44 | Not Specified |

| Vomiting | 43 | Not Specified |

| Blurred Vision | 41 | 0 (No Grade ≥3) |

| Dermatitis Acneiform | 34 | 4 |

| Elevated Creatine Phosphokinase (CPK) | 60 | 24 (Grade 3/4) |

| Anemia | Not Specified | 5 |

Detailed Experimental Protocol

Dosing and Schedule

The approved and clinically validated dosing regimen is as follows [2] [3]:

- This compound: 3.2 mg orally, taken twice per week (e.g., Monday and Thursday).

- Defactinib: 200 mg orally, taken twice daily (approximately every 12 hours).

This dosing is continued for three consecutive weeks, followed by one week of rest, comprising a 28-day (4-week) treatment cycle. It is critical to note that the dose of this compound in the combination regimen (3.2 mg) is different from the dose studied in monotherapy (4.0 mg) [2].

Patient Selection Criteria

Key inclusion and exclusion criteria from the pivotal trials are summarized below [5].

- Inclusion Criteria:

- Histologically confirmed recurrent LGSOC.

- Measurable disease as per RECIST v1.1.

- Documented disease progression after at least one prior platinum-based chemotherapy regimen.

- Unlimited prior lines of therapy are allowed, including prior MEK/RAF inhibitors.

- KRAS mutation status must be known, though the therapy is effective in both mutant and wild-type populations.

- Exclusion Criteria:

- Co-existing high-grade serous ovarian cancer.

- Previous treatment with this compound, defactinib, or any other FAK inhibitor.

Key Monitoring Requirements and Dose Modifications

Rigorous monitoring and proactive management are essential for patient safety and maintaining dose intensity [1].

- Ophthalmic Monitoring: Conduct a comprehensive ophthalmic evaluation at baseline, prior to Cycle 2, every three cycles thereafter, and as clinically indicated for visual impairment and vitreoretinal disorders.

- Laboratory Monitoring:

- Creatine Phosphokinase (CPK): Check prior to each cycle, on Day 15 of the first four cycles, and as clinically indicated.

- Liver Function Tests (LFTs): Check prior to each cycle, on Day 15 of the first four cycles, and as clinically indicated.

- Dermatologic Monitoring: Monitor for skin toxicities, including photosensitivity and severe cutaneous adverse reactions (SCARs). The median time to onset of dermatologic AEs is 15 days [4].

- Dose Modifications: Guidelines for dose holds, reductions, or permanent discontinuation are provided in the prescribing information for specific toxicities. In the RAMP 201 trial, 56% of patients required a dose hold, and 10% discontinued due to adverse events [2].

Future Directions

The RAMP 301 (GOG-3097/ENGOT-ov81/GTG-UK) trial is an ongoing phase 3, randomized, international study actively enrolling patients [5] [6]. This confirmatory trial is directly comparing the combination of this compound and defactinib versus the investigator's choice of treatment (which can include chemotherapy or hormonal therapy) in patients with recurrent LGSOC.

- Primary Endpoint: Progression-free survival (PFS) by BICR.

- Design: Includes a crossover option, allowing patients on the control arm to receive the combination therapy upon disease progression.

- Estimated Completion: The estimated primary completion date is 2028, with final study results expected in 2031 [5].

Conclusion for Researchers

The combination of this compound and defactinib exemplifies a rational, mechanism-driven approach to overcoming resistance in RAS/MAPK-driven cancers. The compelling Phase 2 efficacy data, particularly the remarkable 31.1-month median duration of response and the strong activity in KRAS-mutant patients, support its potential to become a new standard of care for recurrent LGSOC. The ongoing RAMP 301 Phase 3 trial will be pivotal in verifying these results and solidifying the regimen's place in the treatment paradigm.

References

- 1. Press Release - Verastem, Inc. [investor.verastem.com]

- 2. This compound and Defactinib in Recurrent LGSOC: Results [oncodaily.com]

- 3. Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 [pubmed.ncbi.nlm.nih.gov]

- 4. This compound/Defactinib Shows SOC Potential in LG ... [oncnursingnews.com]

- 5. GOG-3097/ENGOT-ov81/GTG-UK/RAMP 301 [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Trials for Low-Grade Serous Ovarian Cancer [nottheseovaries.org]

Comprehensive Protocol: Phase 3 RAMP 301 Trial of Avutometinib and Defactinib in Recurrent Low-Grade Serous Ovarian Cancer

Then, I will now begin writing the main body of the report.

Introduction and Scientific Rationale

Low-grade serous ovarian cancer (LGSOC) represents a distinct histologic and clinical subtype of epithelial ovarian cancer characterized by indolent growth patterns yet heightened chemoresistance compared to its high-grade counterpart. Despite its slower progression, LGSOC exhibits limited response to conventional platinum-based chemotherapy, with reported response rates of only 0-15% in the recurrent setting. This therapeutic challenge is further compounded by the absence of FDA-approved treatments specifically for LGSOC, forcing clinicians to rely on off-label hormonal therapies or chemotherapies with suboptimal efficacy. The molecular landscape of LGSOC is frequently characterized by mutations in the MAPK signaling pathway (including KRAS, NRAS, and BRAF), presenting a compelling therapeutic target for pathway-directed inhibition.

The scientific rationale for combining avutometinib (a novel RAF/MEK clamp) with defactinib (a focal adhesion kinase inhibitor) stems from compelling preclinical and early clinical evidence. Unlike conventional MEK inhibitors, this compound uniquely acts as a RAF/MEK clamp that induces inactive complexes of MEK with ARAF, BRAF, and CRAF, thereby creating more complete and durable RAS pathway inhibition. This mechanism avoids the compensatory MEK phosphorylation that limits the efficacy of other MEK inhibitors. However, adaptive resistance to MAPK pathway inhibition often occurs through FAK activation, providing the rationale for combining this compound with defactinib to block this resistance mechanism and enhance antitumor activity.

Early clinical evidence from the RAMP 201 and FRAME trials has demonstrated promising efficacy for this combination in recurrent LGSOC. In the Phase 2 RAMP 201 trial, the combination achieved an objective response rate of 45% (13/29 patients), substantially higher than historical controls with standard therapies. Similarly, the Phase 1 FRAME trial reported an objective response rate of 42.3% (11/26 patients) and median progression-free survival of 20.1 months in LGSOC patients. These findings, coupled with a manageable safety profile, provide the foundation for the Phase 3 RAMP 301 confirmatory trial.

Trial Overview and Design

Study Schema and Objectives

The RAMP 301 trial (GOG-3097/ENGOT-ov81/GTG-UK) is a Phase 3, randomized, international, open-label study designed to compare the efficacy of this compound plus defactinib versus investigator's choice of standard care treatments in patients with recurrent LGSOC. The primary objective is to compare progression-free survival (PFS) between the experimental combination and standard therapies, with PFS defined according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 and assessed by blinded independent central review (BICR). Key secondary endpoints include overall survival, objective response rate, duration of response, patient-reported outcomes, and safety/tolerability profiles.

The trial hypothesis posits that combination treatment with this compound and defactinib will significantly improve PFS compared with investigator's choice of treatment in patients with recurrent LGSOC who have progressed on at least one prior platinum-based therapy. This hypothesis is grounded in the compelling efficacy signals observed in earlier trials and the strong mechanistic rationale for dual pathway inhibition in this molecularly defined population.

Visual Trial Design

The following flowchart illustrates the RAMP 301 trial design, including randomization, treatment arms, and crossover protocol:

Table: RAMP 301 Trial Arms and Treatment Regimens

| Component | Experimental Arm | Control Arm |

|---|---|---|

| Interventions | This compound + Defactinib | Investigator's choice of standard care |

| Treatment Schedule | 28-day cycles: this compound 3.2 mg orally twice weekly + Defactinib 200 mg orally twice daily; 3 weeks on/1 week off | Continuous or standard scheduling per chosen regimen |

| Allowed Control Regimens | N/A | Pegylated liposomal doxorubicin, Paclitaxel, Topotecan, Anastrozole, or Letrozole |